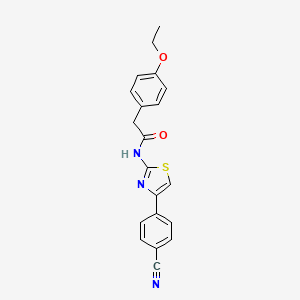

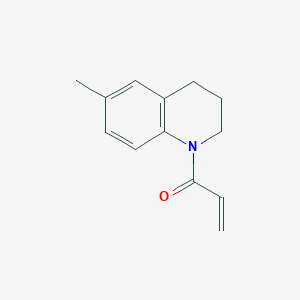

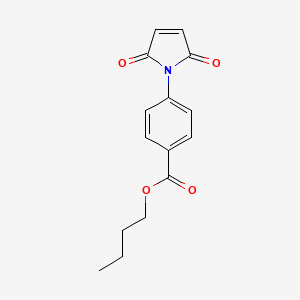

1-(6-Methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

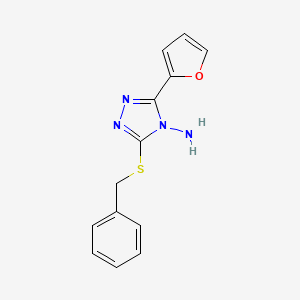

The compound “1-(6-Methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Physical And Chemical Properties Analysis

A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .科学的研究の応用

Anticorrosive Materials

Quinoline and its derivatives, including structures similar to 1-(6-Methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one, have been widely recognized for their effectiveness as anticorrosive materials. These compounds demonstrate substantial efficiency against metallic corrosion due to their high electron density, which facilitates the formation of stable chelating complexes with surface metallic atoms. This property makes them suitable for applications in corrosion inhibition, highlighting their role in protecting metals from degradation (C. Verma, M. Quraishi, E. Ebenso, 2020).

Immune Response Modifiers

Derivatives of quinoline, like 1-(6-Methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one, have been explored for their potential as immune response modifiers. Compounds such as imiquimod demonstrate the ability to activate the immune system through the localized induction of cytokines, showcasing a range of biological functions including immunoregulatory, antiviral, antiproliferative, and antitumor activities. This underscores the therapeutic potential of quinoline derivatives in treating various skin disorders and potentially other diseases (T. Syed, 2001).

Neuroprotection

Quinoline derivatives have been investigated for their neuroprotective properties, particularly through their interaction with the kynurenine pathway. The pathway involves metabolites such as quinolinic acid, which acts as an agonist at the NMDA receptor, and kynurenic acid, which serves as an antagonist. The balance between these compounds in the brain suggests a potential role for quinoline derivatives in managing disorders of the central nervous system by influencing levels of neurotoxic and neuroprotective kynurenines (E. Vámos, Á. Párdutz, P. Klivényi, J. Toldi, L. Vécsei, 2009).

Drug Development and Medicinal Chemistry

Quinoline is a versatile heterocyclic scaffold with significant therapeutic potential. It serves as the basis for a variety of drugs used to treat diseases such as cancer and malaria. The broad spectrum of biological activities exhibited by quinoline derivatives, including antimicrobial, anti-inflammatory, and antidiabetic effects, highlights their importance in drug discovery and development (S. M. A. Hussaini, 2016).

特性

IUPAC Name |

1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-3-13(15)14-8-4-5-11-9-10(2)6-7-12(11)14/h3,6-7,9H,1,4-5,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBKAPIKGMCAEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal](/img/no-structure.png)

![Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride](/img/structure/B2973330.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2973333.png)

![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2973334.png)

![6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2973345.png)